4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile
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Overview
Description
The compound “4-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile” is a type of organic compound known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide gave a 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidine-7-carbonitrile . This compound was then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography . The compound crystallizes in the monoclinic space group P2 1 /c with specific dimensions . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .Chemical Reactions Analysis
The oxidative cyclisation of a range of benzothieno[2,3-d]pyrimidine hydrazones to the 1,2,4-triazolo[4,3-c]pyrimidines or to the 1,2,4-triazolo[1,5-c]pyrimidines has been reported . This reaction can be catalyzed by lithium iodide or sodium carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a molecular weight of 262.37 .Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, some compounds containing the 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine nucleus have found applications as adenosine mimics, analgesics, anticancer agents, antiviral agents, and as inhibitors of kinases and human epidermal growth factor .
Safety and Hazards
Future Directions
Future research could focus on further exploring the potential applications of this compound, particularly in the field of medicinal chemistry given its structural similarity to compounds with known biological activity . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.
Properties
IUPAC Name |
4-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-7-3-4-8-17-9-16-13-12(14(17)18)10-5-1-2-6-11(10)19-13/h9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYFKGVKSZIXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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